molecular formula C19H26ClNO B1683099 Tesmilifene hydrochloride CAS No. 92981-78-7

Tesmilifene hydrochloride

Cat. No. B1683099
CAS RN: 92981-78-7
M. Wt: 319.9 g/mol
InChI Key: TXLHNFOLHRXMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tesmilifene hydrochloride, also known as YMB1002 and Depmpe, is a novel, small molecule that selectively targets multiple-drug resistant (MDR) tumor cells, sensitizing them to chemotherapy . It is a diphenylmethane derivative that is structurally related to the triphenylethylene derivative tamoxifen .


Synthesis Analysis

The synthesis of Tesmilifene involves two stages . In the first stage, p-benzylphenol reacts with sodium hydride in N,N-dimethyl-formamide. This is followed by the addition of 2-chloro-N,N-diethylethylamine hydrochloride in N,N-dimethyl-formamide at 80 degrees Celsius for 2 hours .


Molecular Structure Analysis

The molecular formula of Tesmilifene hydrochloride is C19H26ClNO . Its average molecular weight is 319.87 Da and its mono-isotopic mass is 319.170288 Da .


Chemical Reactions Analysis

Although the exact mechanism of action is not known, one study proposes that tesmilifene may be an activating p-gp substrate, which enables the p-gp pump to extrude typical p-gp substrates (such as anthracyclines or taxanes) more efficiently .


Physical And Chemical Properties Analysis

Tesmilifene hydrochloride appears as white crystals from isopropanol + acetone (3:1), with a melting point of 156-158° and a pKa of 10.9 .

Scientific Research Applications

Modulation of Blood-Brain Barrier Permeability

Tesmilifene hydrochloride, a tamoxifen analog, has been shown to increase the permeability of the blood–brain barrier (BBB) and the blood–glioma barrier, which could have therapeutic implications. In a study involving a rat RG2 glioma model and brain endothelial cells, tesmilifene was found to significantly increase marker molecule extravasation in glioma, reduce the resistance, and increase the permeability for marker molecules in a rat triple co-culture BBB model. It inhibited the activity of P-glycoprotein and multidrug resistance-associated protein-1 efflux pumps and down-regulated the mRNA expression of tight junction proteins, efflux pumps, solute carriers, and metabolic enzymes important for BBB functions. This action of tesmilifene suggests its potential utility in enhancing the delivery of therapeutic agents to the brain and glioma cells by modulating the BBB and blood–glioma barrier permeability (Walter et al., 2015).

Enhancement of Chemotherapy Efficacy

Tesmilifene has demonstrated the ability to enhance the efficacy of chemotherapy, particularly in the treatment of breast cancer. It acts by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump. This mechanism allows chemotherapy drugs, such as anthracyclines or taxanes, to kill a small but critical population of aggressive, multi-drug resistant cells, potentially leading to improved long-term outcomes. This action is thought to meld two strengths of the cancer cell into a potent weapon of self-destruction, suggesting that tesmilifene may provide a significant survival advantage when added to chemotherapy regimens (Vincent, 2006).

Potentiation Against Multi-Drug Resistant Cancer Cells

In studies involving human head and neck squamous cell carcinoma (HNSCC) and breast carcinoma cell lines, tesmilifene significantly enhanced the cytotoxicity of several anticancer drugs against multi-drug resistant (MDR) variants of these cell lines. It was shown to improve the efficacy of drugs such as docetaxel, paclitaxel, epirubicin, doxorubicin, and vinorelbine against MDR cells by up to 50%. This suggests that tesmilifene might be effective in the treatment of tumors that are resistant to natural product drugs, highlighting its role in overcoming drug resistance in cancer therapy (Ferguson et al., 2009).

Clinical Trials in Metastatic Breast Cancer

A phase III study comparing doxorubicin with and without tesmilifene in metastatic or recurrent breast cancer demonstrated that the combination of DPPE (tesmilifene) plus doxorubicin was statistically superior to doxorubicin alone in terms of overall survival. This study provided evidence that addition of tesmilifene to chemotherapy regimens could offer a survival benefit for patients with metastatic breast cancer, warranting further studies on its application (Reyno et al., 2004).

Future Directions

Tesmilifene hydrochloride was under development by YM BioSciences for the treatment of breast cancer in the 2000s but was never marketed . The future directions of Tesmilifene hydrochloride are not clear from the available data.

properties

IUPAC Name

2-(4-benzylphenoxy)-N,N-diethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.ClH/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;/h5-13H,3-4,14-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLHNFOLHRXMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98774-23-3 (Parent)
Record name Tesmilifene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092981787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70918805
Record name 2-(4-Benzylphenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tesmilifene hydrochloride

CAS RN

92981-78-7
Record name Tesmilifene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092981787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Benzylphenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TESMILIFENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U4B477260
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 5 ml of chloroform dissolving 50 mg (0.19 mmol) of dinitrophenylaminobutyric acid (mfd. by Sigma Chemical Co.), 40.8 μl (0.38 mmol) of N-methylmorpholine (mfd. by Wako Pure Chemical Industries, Ltd.) and 36.1 μl (0.29 mmol) of isobutyl chloroformate (mfd. by Wako Pure chemical Industries, Ltd.) were added and reacted at 0° C. for 30 minutes with stirring. To this, 120 mg (0.13 mmol) of the Nα --BOC--L-lysine.DPPE condensate obtained in above i) was was added and reacted at room temperature overnight with stirring. After the reaction, the solvent was removed by distillation, followed by purification using a silica gel column (eluent: a mixed solvent of chloroform and methanol) to give 82 mg of Nα --BOC--Nε -dinitrophenyl-L-lysine.DPPE condensate (yield 54%).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
dinitrophenylaminobutyric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40.8 μL
Type
reactant
Reaction Step One
Quantity
36.1 μL
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tesmilifene hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tesmilifene hydrochloride
Reactant of Route 3
Reactant of Route 3
Tesmilifene hydrochloride
Reactant of Route 4
Reactant of Route 4
Tesmilifene hydrochloride
Reactant of Route 5
Tesmilifene hydrochloride
Reactant of Route 6
Reactant of Route 6
Tesmilifene hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.